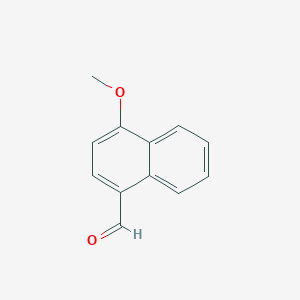

4-Methoxy-1-naphthaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97025. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMNHYVCLMLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166717 | |

| Record name | 4-Methoxy-1-naphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15971-29-6 | |

| Record name | 4-Methoxy-1-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15971-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-naphthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015971296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15971-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-1-naphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-1-NAPHTHALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2L48UL293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-1-naphthaldehyde

CAS Number: 15971-29-6

This technical guide provides a comprehensive overview of 4-Methoxy-1-naphthaldehyde, a valuable chemical intermediate in various research and development fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₁₂H₁₀O₂.[1] Its chemical structure consists of a naphthalene ring substituted with a methoxy group at the 4-position and an aldehyde group at the 1-position. This substitution pattern significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 15971-29-6 | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 35-36 °C | [1] |

| Boiling Point | 212 °C at 40 mmHg | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In deuterated chloroform (CDCl₃), the aromatic protons typically appear as a multiplet between δ 7.62 and 8.31 ppm. The aldehyde and methoxy protons also show characteristic chemical shifts.

-

¹³C NMR: The carbon spectrum provides detailed information about the chemical environment of each carbon atom in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule, including the carbonyl (C=O) stretch of the aldehyde and the C-O stretch of the methoxy group.

Mass Spectrometry (MS): The mass spectrum shows a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. Key fragmentation patterns often involve the loss of the methoxy (–OCH₃) and formyl (–CHO) groups.

Synthesis of this compound

The primary synthetic routes to this compound include the Vilsmeier-Haack reaction and the methylation of 4-hydroxy-1-naphthaldehyde.

Vilsmeier-Haack Reaction

This is a common method for the formylation of electron-rich aromatic compounds.[2] The reaction proceeds via the formation of a Vilsmeier reagent from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2] This reagent then acts as an electrophile in an aromatic substitution reaction with 1-methoxynaphthalene.

Experimental Protocol: General Vilsmeier-Haack Reaction

-

Reagent Preparation: In a flask equipped with a dropping funnel and cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring. The mixture is stirred for a further 30 minutes at room temperature to form the Vilsmeier reagent.

-

Reaction: The substrate, in this case, 1-methoxynaphthalene, is added to the Vilsmeier reagent. The reaction mixture is then heated, typically on a water bath, for several hours.

-

Work-up: After cooling, the reaction mixture is poured into crushed ice and neutralized with a base, such as sodium carbonate solution.

-

Purification: The crude product is then extracted with an organic solvent, dried, and purified, often by column chromatography or recrystallization.

References

physicochemical properties of 4-Methoxy-1-naphthaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1-naphthaldehyde

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is an aromatic aldehyde and a derivative of naphthalene.[1] Its structure consists of a naphthalene ring substituted with a methoxy group at the 4-position and an aldehyde group at the 1-position.

-

IUPAC Name : 4-methoxynaphthalene-1-carbaldehyde[2]

-

SMILES : COc1ccc(C=O)c2ccccc12

-

InChI Key : MVXMNHYVCLMLDD-UHFFFAOYSA-N

Physicochemical Properties

The key are summarized in the table below. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value | References |

| Molecular Weight | 186.21 g/mol | [1][2][3] |

| Appearance | Solid; Slightly beige to pink-brown low melting solid | [4] |

| Melting Point | 35-36 °C | [1][3][4] |

| Boiling Point | 212 °C at 40 mmHg | [1][4] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Refractive Index | 1.6640 | [4] |

| LogP | 2.93 | [3] |

| Storage | Keep in a dark place, Sealed in dry, Room Temperature | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Description | References |

| ¹H NMR | In CDCl₃, aromatic protons appear as a multiplet between δ 7.62 and 8.31 ppm. Aromatic protons are typically found between δ 6.835 and 9.312 ppm. | [1][5] |

| ¹³C NMR | Data is available for structural confirmation. | [1][2] |

| Infrared (IR) | A characteristic strong absorption band is observed around 1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. | [1] |

| Mass Spectrometry (MS) | The mass spectrum shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight of approximately 186.21 g/mol . | [1] |

| UV-Vis | The UV-Vis spectrum is characterized by strong absorption bands in the ultraviolet region, attributed to π→π* electronic transitions within the aromatic naphthalene system. For the related compound 4-hydroxy-1-naphthaldehyde, a λmax of 360 nm has been reported in methanol. | [1] |

Experimental Protocols

Synthesis

A common and effective method for the synthesis of this compound is through the methylation of 4-hydroxy-1-naphthaldehyde.

Protocol: Methylation of 4-hydroxy-1-naphthaldehyde [4]

-

A mixture of 4-hydroxy-1-naphthaldehyde (1 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), and iodomethane (1.5 equivalents) is prepared in acetone (12 mL/mmol).

-

The mixture is stirred under reflux conditions for a period of 4 to 24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the solvent is removed by evaporation under reduced pressure.

-

The resulting residue is then purified by silica gel column chromatography.

Another reported method involves reacting 4-hydroxy-1-naphthaldehyde with methyl iodide in the presence of a base like sodium hydroxide in dry tetrahydrofuran (THF).[1]

Purification

Purification is typically achieved using column chromatography.

Protocol: Silica Gel Column Chromatography [4]

-

Prepare a silica gel column using a suitable slurry packing method.

-

Dissolve the crude residue from the synthesis reaction in a minimum amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a solvent system of cyclohexane/ethyl acetate, starting with a ratio of 90:10 and gradually increasing the polarity to 70:30.

-

Collect the fractions and monitor them by TLC to isolate the pure product.

Analysis

High-performance liquid chromatography (HPLC) is a suitable method for analyzing the purity of this compound.

Protocol: Reverse Phase (RP) HPLC [6]

-

Column : Newcrom R1 HPLC column.

-

Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.

-

Note : For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid. This method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Applications and Biological Relevance

This compound serves as a valuable intermediate in chemical synthesis and has specific applications in biochemical assays.[1]

-

Fluorogenic Substrate : It is notably used as a fluorogenic substrate for human alcohol dehydrogenase (ADH).[4] This property allows for the sensitive determination of the activity of class I and II alcohol dehydrogenase isoenzymes in biological samples, such as human pancreas and liver homogenates.[4]

-

Chemical Intermediate : The compound is a precursor in the synthesis of more complex molecules, including N-acylhydrazones and 1,3,4-oxadiazoles, which are of interest in medicinal chemistry for their potential biological activities.[1]

The enzymatic reaction with alcohol dehydrogenase can be visualized as a key application workflow.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties. Its utility as a synthetic intermediate and, more specifically, as a fluorogenic substrate for alcohol dehydrogenase, makes it a significant tool for researchers in both chemistry and biochemistry. The detailed protocols for its synthesis, purification, and analysis provided in this guide offer a practical resource for its application in a laboratory setting.

References

- 1. This compound | 15971-29-6 | Benchchem [benchchem.com]

- 2. This compound | C12H10O2 | CID 85217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:15971-29-6 | Chemsrc [chemsrc.com]

- 4. This compound | 15971-29-6 [chemicalbook.com]

- 5. This compound(15971-29-6) 1H NMR [m.chemicalbook.com]

- 6. 4-Methoxy-1-naphthalaldehyde | SIELC Technologies [sielc.com]

Spectroscopic Profile of 4-Methoxy-1-naphthaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-1-naphthaldehyde, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable insights for compound identification, structural elucidation, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aldehyde, methoxy, and aromatic protons. The aldehyde proton appears as a distinct singlet in the downfield region, while the methoxy protons resonate as a sharp singlet at a higher field. The aromatic protons display a more complex series of multiplets due to spin-spin coupling.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O | 10.16 | s | - |

| H-5 | 9.29 | d | 8.6 |

| H-8 | 8.25 | d | 8.4 |

| H-2 | 7.98 | d | 8.2 |

| H-6 | 7.71 | ddd | 8.4, 6.9, 1.3 |

| H-7 | 7.58 | ddd | 8.2, 6.9, 1.2 |

| H-3 | 6.99 | d | 8.2 |

| -OCH₃ | 4.05 | s | - |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is particularly deshielded and appears at a low field.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 192.8 |

| C-4 | 163.5 |

| C-8a | 137.1 |

| C-1 | 131.5 |

| C-5 | 130.2 |

| C-7 | 128.9 |

| C-6 | 126.9 |

| C-4a | 125.1 |

| C-8 | 124.8 |

| C-2 | 122.3 |

| C-3 | 102.8 |

| -OCH₃ | 55.7 |

Note: Chemical shift assignments are based on spectral data and computational predictions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group of the aldehyde, the C-O bond of the methoxy group, and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | Aromatic C-H Stretch | Medium |

| ~2950, ~2850 | Aliphatic C-H Stretch (-OCH₃) | Medium |

| ~2820, ~2720 | Aldehyde C-H Stretch (Fermi doublet) | Weak |

| ~1685 | C=O Stretch (Aldehyde) | Strong |

| ~1590, ~1510, ~1460 | Aromatic C=C Stretch | Medium-Strong |

| ~1250 | Aryl-O Stretch (Asymmetric) | Strong |

| ~1030 | Aryl-O Stretch (Symmetric) | Medium |

| ~830 | C-H Out-of-plane Bending | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene derivatives are known to exhibit strong absorption in the UV region due to π → π* transitions within the aromatic system.[1] For this compound, the presence of the methoxy and aldehyde groups influences the position and intensity of these absorption bands.[1]

| Solvent | λmax (nm) |

| Ethanol | ~256, ~358 |

Note: The λmax values can be influenced by the solvent used.

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectral data presented above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are then recorded on a high-resolution NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum.

FT-IR Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, the KBr pellet method can be used, where a small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent pellet. A thin film can also be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2]

UV-Vis Spectroscopy

A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol or methanol. The concentration is typically in the micromolar (µM) range to ensure the absorbance falls within the linear range of the spectrophotometer. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing the pure solvent used as a reference. The spectrum is typically scanned over a range of 200-400 nm to observe the relevant electronic transitions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

4-Methoxy-1-naphthaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-naphthaldehyde is an aromatic aldehyde derivative of naphthalene. It is recognized primarily as a chemical intermediate in organic synthesis and as a specialized laboratory tool for enzymatic assays. This document provides a comprehensive overview of its chemical properties, synthesis, and established applications, collating available data for researchers in chemistry and the life sciences.

Core Molecular Data and Physicochemical Properties

This compound has the chemical formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol . It is a solid at room temperature with a melting point of 35-36 °C and a boiling point of 212 °C at 40 mmHg.

The table below summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 15971-29-6 |

| Melting Point | 35-36 °C |

| Boiling Point | 212 °C / 40 mmHg |

| Appearance | Solid |

| IUPAC Name | 4-methoxynaphthalene-1-carbaldehyde |

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound is the methylation of its precursor, 4-hydroxy-1-naphthaldehyde.

Experimental Protocol: Methylation of 4-hydroxy-1-naphthaldehyde

This procedure involves a Williamson ether synthesis mechanism.

Materials:

-

4-hydroxy-1-naphthaldehyde

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or Tetrahydrofuran (THF)

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

A mixture of 4-hydroxy-1-naphthaldehyde (1 equivalent), potassium carbonate (1.5 equivalents), and iodomethane (1.5 equivalents) is prepared in acetone (approximately 12 mL per mmol of the starting aldehyde).

-

The reaction mixture is stirred under reflux conditions for a period of 4 to 24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, the solvent is removed by evaporation under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography. A typical eluent system for purification is a mixture of cyclohexane and ethyl acetate, with ratios ranging from 90:10 to 70:30.

4-Methoxy-1-naphthaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-1-naphthaldehyde, a key chemical compound with applications in various scientific fields. This document outlines its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols, presenting a valuable resource for professionals in research and development.

Chemical Structure and IUPAC Nomenclature

This compound is an organic compound characterized by a naphthalene ring substituted with a methoxy group at the fourth position and a formyl (aldehyde) group at the first position.

The standard IUPAC name for this compound is 4-methoxynaphthalene-1-carbaldehyde .[1][2]

Chemical Structure:

Molecular Formula: C₁₂H₁₀O₂[1][2]

SMILES Notation: COC1=CC=C(C=O)C2=CC=CC=C12[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison and reference.

| Property | Value | Reference |

| Molecular Weight | 186.21 g/mol | [1][2][4] |

| CAS Number | 15971-29-6 | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 35-36 °C | [4][5] |

| Boiling Point | 212 °C at 40 mmHg | [4][5] |

| InChI Key | MVXMNHYVCLMLDD-UHFFFAOYSA-N | [1] |

Spectroscopic data, particularly ¹H NMR, reveals characteristic signals for the aldehyde proton, the methoxy group protons, and the aromatic protons on the naphthalene ring. In a deuterated chloroform (CDCl₃) solvent, the aromatic protons typically appear as a multiplet between δ 7.62 and 8.31 ppm.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are key experimental protocols involving this compound.

Synthesis of this compound:

A common synthetic route to this compound involves the methylation of its precursor, 4-hydroxy-1-naphthaldehyde.[1]

-

Reactants: 4-hydroxy-1-naphthaldehyde, methyl iodide (CH₃I), and a base such as sodium hydroxide (NaOH).

-

Solvent: Dry tetrahydrofuran (THF).

-

Procedure: The reaction is carried out by treating 4-hydroxy-1-naphthaldehyde with methyl iodide in the presence of the base within the solvent. The base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to attack the methyl iodide, resulting in the formation of the methoxy group.

-

Reaction Type: Williamson ether synthesis.

Biochemical Application: Fluorometric Enzymatic Assay

This compound serves as a fluorogenic substrate for human alcohol dehydrogenase (ADH).[4][5] This property is utilized in fluorometric enzymatic assays to determine the activity of class I and II alcohol dehydrogenase isoenzymes. Such assays have been applied to human pancreas and liver homogenates.[4][5]

Reaction Pathways and Logical Relationships

The chemical reactivity of this compound is primarily dictated by its aldehyde and methoxy functional groups, as well as the aromatic naphthalene core. The following diagram illustrates the key chemical transformations of this compound.

The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-methoxy-1-naphthoic acid, or reduced to yield 4-methoxy-1-naphthalenemethanol.[1] The naphthalene ring, activated by the electron-donating methoxy group, is susceptible to electrophilic substitution reactions.[1]

References

- 1. This compound | 15971-29-6 | Benchchem [benchchem.com]

- 2. This compound | C12H10O2 | CID 85217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H10O2) [pubchemlite.lcsb.uni.lu]

- 4. 4-甲氧基-1-萘醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 15971-29-6 [chemicalbook.com]

The Medicinal Chemistry Potential of 4-Methoxy-1-naphthaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-naphthaldehyde, a versatile aromatic aldehyde, serves as a valuable scaffold in medicinal chemistry for the synthesis of a variety of bioactive compounds. Its naphthalene core, substituted with a methoxy group, provides a unique electronic and steric profile that can be exploited to design novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on the synthesis and biological activities of its key derivatives: chalcones and Schiff bases. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Derivatives and Their Synthesis

The aldehyde functional group of this compound is a key reactive site for the synthesis of more complex molecules, primarily through condensation reactions.

Chalcones

Chalcones are α,β-unsaturated ketones synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone. Derivatives of this compound are prepared by reacting it with various substituted acetophenones in the presence of a base, typically sodium hydroxide. This reaction is generally straightforward and yields the target chalcones in good amounts.[1]

Schiff Bases

Schiff bases are formed through the condensation of a primary amine with an aldehyde. Reacting this compound with different aromatic or heterocyclic amines yields a diverse library of Schiff bases with potential biological activities.

Medicinal Chemistry Applications

Derivatives of this compound have shown promise in several therapeutic areas, as detailed below.

Anticancer Activity

Chalcones derived from naphthaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] These compounds often induce apoptosis, or programmed cell death, a desirable mechanism for anticancer agents.

Quantitative Data for Anticancer Activity

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | K562 (Leukemia) | ~1.5 - 40 | [2][3] |

| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | Jurkat (Leukemia) | ~1.5 - 40 | [2][3] |

| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | Kasumi (Leukemia) | ~1.5 - 40 | [2][3] |

| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | U937 (Leukemia) | ~1.5 - 40 | [2][3] |

| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | CEM (Leukemia) | ~1.5 - 40 | [2][3] |

| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | NB4 (Leukemia) | ~1.5 - 40 | [2][3] |

| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | HT-29 (Colon) | Cytotoxic | [2] |

| HymnPro | 2-hydroxy-4-methoxy-2′,3′-benzochalcone | Various solid tumors | Potent | [4] |

| Compound 3a | Naphthalene-chalcone derivative | MCF-7 (Breast) | 1.42 ± 0.15 | [5] |

| Compound 3t | Naphthalene-chalcone derivative | MCF-7 (Breast) | 2.75 ± 0.26 | [5] |

| Compound 3f | Naphthalene-chalcone derivative | MCF-7 (Breast) | 222.72 µg/mL | [4] |

Mechanism of Action: Induction of Apoptosis

Naphthaldehyde-derived chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6]

Antimicrobial Activity

Schiff bases derived from naphthaldehydes have been investigated for their antimicrobial properties against a range of bacteria and fungi.[7][8] The imine linkage in Schiff bases is often crucial for their biological activity. The antimicrobial efficacy can be further enhanced by forming metal complexes with these Schiff base ligands.[9]

Quantitative Data for Antimicrobial Activity

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| PC1 | Schiff Base | Escherichia coli | 62.5 | [10] |

| PC4 | Schiff Base | Escherichia coli | 62.5 | [10] |

| PC2 | Schiff Base | Escherichia coli | 250 | [10] |

| PC3 | Schiff Base | Escherichia coli | 250 | [10] |

| L1 | Sulfamethoxazole Schiff Base | M. massiliense | 0.61 | [11] |

| L1 | Sulfamethoxazole Schiff Base | M. smegmatis | 0.61 | [11] |

| L1 | Sulfamethoxazole Schiff Base | M. abscessus | 1.22 | [11] |

| L1 | Sulfamethoxazole Schiff Base | M. fortuitum | 1.22 | [11] |

Anti-inflammatory Activity

Chalcones are known to possess anti-inflammatory properties, and this activity is often linked to their ability to inhibit the production of pro-inflammatory mediators. One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Quantitative Data for Anti-inflammatory Activity

| Compound ID | Derivative Type | Target | IC50 (µM) | Reference |

| 4-Methoxychalcone | Chalcone | NF-κB Inhibition | 31 | [1] |

| Flavokawain C | Chalcone | NF-κB Inhibition | 8 | [12] |

| Calomelanone | Dihydrochalcone | NF-κB Inhibition | 11 | [12] |

Mechanism of Action: Inhibition of NF-κB Signaling

Inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chalcones can interfere with this pathway at multiple points.

Experimental Protocols

This section provides detailed methodologies for the synthesis of chalcone and Schiff base derivatives of this compound and for the evaluation of their biological activities.

Synthesis of Chalcones from this compound

This protocol describes a general procedure for the Claisen-Schmidt condensation.[13]

Materials:

-

This compound

-

Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Hydrochloric acid (HCl), dilute

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add the NaOH solution dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice.

-

Acidify the mixture with dilute HCl to precipitate the chalcone.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

Synthesis of Schiff Bases from this compound

This protocol outlines a general method for Schiff base formation.[14]

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted anilines)

-

Methanol or Ethanol

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

Dissolve equimolar amounts of this compound and the primary amine in methanol or ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration.

-

Wash the product with cold solvent (methanol or ethanol) and dry.

-

Recrystallize if necessary to obtain the pure product.

-

Characterize the product by NMR, IR, and Mass Spectrometry.

In Vitro Cytotoxicity (MTT) Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Synthesized compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Synthesized compound stock solution (in DMSO)

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of the synthesized compounds in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a promising starting material for the development of novel therapeutic agents. Its derivatives, particularly chalcones and Schiff bases, have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of these compounds, coupled with their diverse mechanisms of action, makes them attractive candidates for further investigation and optimization in drug discovery programs. This guide provides a foundational resource for researchers to explore the rich medicinal chemistry of this compound derivatives.

References

- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of cellular mechanisms involved in apoptosis induced by a synthetic naphthylchalcone in acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 5. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naphthylchalcones induce apoptosis and caspase activation in a leukemia cell line: The relationship between mitochondrial damage, oxidative stress, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eajournals.org [eajournals.org]

- 10. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. idosr.org [idosr.org]

- 15. benchchem.com [benchchem.com]

- 16. periodicos.ufms.br [periodicos.ufms.br]

The Biological Activity of 4-Methoxy-1-naphthaldehyde Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-methoxy-1-naphthaldehyde, a key scaffold in medicinal chemistry, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. The versatility of the naphthaldehyde moiety allows for the synthesis of a wide array of derivatives, including Schiff bases and chalcones, which have demonstrated promising therapeutic potential. This document details the quantitative biological data, experimental methodologies, and underlying signaling pathways associated with these activities, serving as a resource for researchers in the field of drug discovery and development.

Data Presentation: Quantitative Biological Activity

The biological efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50) for anticancer activities and the minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC) for antimicrobial effects.

Table 1: Anticancer Activity of this compound Derivatives

| Derivative Type | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone | 4-methoxy-derived hydrazone 12 | K-562 (Chronic Myeloid Leukemia) | 0.04 | [1] |

| Hydrazone | 4-methoxy-derived hydrazone 14 | K-562 (Chronic Myeloid Leukemia) | 0.06 | [1] |

| Hydrazone | 4-methoxy-derived hydrazone 13 | SaOS-2 (Osteosarcoma) | >2 | [1] |

| Schiff Base | (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxyphenol (1) | HepG2 (Liver Carcinoma) | 70.29 µg/mL | [2] |

| Schiff Base | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol (2) | HepG2 (Liver Carcinoma) | 43.17 µg/mL | [2] |

| Schiff Base | (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxy-N,N-dimethylaniline (3) | HepG2 (Liver Carcinoma) | 73.69 µg/mL | [2] |

| Schiff Base | Compound 1 | MDA-MB-231 (Breast Cancer) | 138.85 µg/mL | [2] |

| Schiff Base | Compound 2 | MDA-MB-231 (Breast Cancer) | 71.55 µg/mL | [2] |

| Schiff Base | Compound 3 | MDA-MB-231 (Breast Cancer) | 95.30 µg/mL | [2] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Type | Specific Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| Chalcone | 4'-methoxy chalcone derivative | E. coli | 7.81-15.62 | - | [3] |

| Chalcone | Diazenyl chalcone C-22 | E. coli | 1.95-3.90 | 3.90-7.81 | [3] |

| Chalcone | Diazenyl chalcone C-24 | B. cereus | 7.81 | 15.62 | [3] |

| Chalcone | Diazenyl chalcone C-24 | S. typhi | 15.62 | 31.25 | [3] |

| Chalcone | Diazenyl chalcone C-24 | S. aureus | 7.81 | 15.62 | [3] |

| Chalcone | Methoxy chalcone derivative | C. albicans | 15.6-31.25 | - | [4] |

| Chalcone | Methoxy chalcone derivative | C. parapsilosis | 15.6-31.25 | - | [4] |

| Chalcone | Brominated chalcone 14 | T. rubrum FF5 | 16-32 | - | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

-

Dissolution: Dissolve 0.01 mol of this compound in 25 mL of ethanol. In a separate flask, dissolve 0.01 mol of the desired primary amine in 25 mL of ethanol.

-

Reaction: Slowly add the amine solution to the aldehyde solution with constant stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the solid product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed synthesis of chalcones from this compound and an appropriate acetophenone.

-

Reactant Mixture: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 20 mL of ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add 10 mL of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.

-

Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate is typically observed.

-

Neutralization: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until a neutral pH is achieved.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in each well with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the entire surface of the MHA plates using a sterile cotton swab.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a specific volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. A solvent control and a standard antibiotic are also included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add more 1X binding buffer and analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, late apoptotic cells are positive for both, and necrotic cells are PI positive and Annexin V negative.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interactions with various cellular signaling pathways. This section provides a visual representation of these pathways and a brief description of their modulation.

Anticancer Activity: Induction of Apoptosis

Several studies suggest that naphthalene derivatives induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Some 4-methoxy derivatives of Justicidin B have been shown to increase the Bax/Bcl-2 ratio by enhancing Bax expression, which points to the involvement of the mitochondrial pathway in the apoptotic process.[2][6] This leads to the activation of caspase-3/7.[2][6]

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chalcone derivatives are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Chalcone derivatives can inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[1] This sequesters the NF-κB dimer in the cytoplasm, blocking the transcription of pro-inflammatory genes.[1]

Experimental Workflow for Biological Evaluation

The overall process for evaluating the biological activity of newly synthesized this compound derivatives can be visualized as a structured workflow.

Caption: General workflow for the biological evaluation of derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive targets for further investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry and pharmacology, facilitating the rational design and evaluation of new, more potent derivatives. Future studies should focus on elucidating the precise molecular targets and further exploring the structure-activity relationships to optimize the therapeutic profiles of these versatile compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxy-1-naphthaldehyde: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-1-naphthaldehyde is a valuable and versatile bifunctional molecule in the field of organic synthesis. Its unique structure, featuring an electron-rich naphthalene core, a reactive aldehyde group, and a directing methoxy group, makes it an important precursor for a wide array of complex organic molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel bioactive compounds and functional materials. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its use in a laboratory setting.

Physicochemical Properties

This compound is a solid at room temperature with a characteristic aromatic odor. Its key physicochemical properties are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Melting Point | 35-36 °C |

| Boiling Point | 212 °C at 40 mmHg |

| Appearance | Solid |

| CAS Number | 15971-29-6 |

Synthesis of this compound

There are two primary and efficient methods for the synthesis of this compound: the Vilsmeier-Haack formylation of 1-methoxynaphthalene and the methylation of 4-hydroxy-1-naphthaldehyde.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3] In this case, 1-methoxynaphthalene is treated with a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-donating methoxy group directs the formylation to the activated C4 position of the naphthalene ring.

Diagram of Vilsmeier-Haack Reaction Workflow

References

- 1. Primary role of alcohol dehydrogenase pathway in acute ethanol-induced impairment of protein kinase C-dependent signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 3. Alcohol Dehydrogenase: Mechanism & Pathway | Study.com [study.com]

Methodological & Application

experimental protocol for Vilsmeier-Haack synthesis of 4-Methoxy-1-naphthaldehyde

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 4-Methoxy-1-naphthaldehyde from 1-methoxynaphthalene via the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic compounds.[1][2][3] This protocol details the in-situ preparation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by the electrophilic substitution on 1-methoxynaphthalene, aqueous work-up, and purification.[4][5] The procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable method for obtaining the target aldehyde, a valuable synthetic intermediate.

Introduction

The Vilsmeier-Haack reaction facilitates the introduction of a formyl group (-CHO) onto an activated aromatic ring.[6] The reaction involves two main stages: the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, and the subsequent electrophilic attack of this reagent on an electron-rich arene.[2][3] The resulting iminium ion is then hydrolyzed during the work-up phase to yield the final aldehyde.[5] Due to the electron-donating nature of the methoxy group, 1-methoxynaphthalene is an excellent substrate for this transformation, with formylation occurring preferentially at the electron-rich and sterically accessible C4 position.[1]

Reaction Scheme

The overall transformation is depicted below:

1-Methoxynaphthalene + Vilsmeier Reagent → this compound

The reaction proceeds by forming the Vilsmeier reagent from DMF and POCl₃, which then reacts with 1-methoxynaphthalene. The intermediate iminium salt is hydrolyzed to afford the product.

Experimental Protocol

3.1 Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Notes |

| 1-Methoxynaphthalene | 90-30-2 | C₁₁H₁₀O | 158.20 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | POCl₃ | 153.33 | Corrosive, reacts violently with water. Handle in a fume hood. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous grade recommended. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous grade recommended, solvent. |

| Sodium Acetate (NaOAc) | 127-09-3 | C₂H₃NaO₂ | 82.03 | For work-up. |

| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | For extraction. |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous, for drying. |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | For column chromatography (230-400 mesh). |

| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Eluent for chromatography. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Eluent for chromatography. |

3.2 Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas line (Nitrogen or Argon)

-

Ice-water bath

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

3.3 Detailed Procedure

Step 1: Preparation of the Vilsmeier Reagent (in situ)

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Ensure the apparatus is dry.

-

Add anhydrous N,N-dimethylformamide (DMF) (10 mL) to the flask.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Maintain the temperature below 5 °C during the addition.[7]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid, pale-yellow Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride) should be observed.[1]

Step 2: Formylation Reaction

-

Dissolve 1-methoxynaphthalene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM, approx. 20 mL).

-

Add the solution of 1-methoxynaphthalene dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 6-8 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

-

Upon completion, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and water, with vigorous stirring.

-

Prepare a solution of sodium acetate (approx. 5 equivalents) in 150 mL of water.[1]

-

Slowly add the sodium acetate solution to the quenched reaction mixture to neutralize the acid and hydrolyze the iminium salt intermediate. Stir for 30 minutes at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).[1]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][8]

Step 4: Purification

-

Purify the crude residue by silica gel column chromatography.[1]

-

Use a gradient eluent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2 to 90:10 n-hexane:ethyl acetate).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Data Presentation

4.1 Product Characterization Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₂ | [9][10] |

| Molecular Weight | 186.21 g/mol | [9] |

| Physical Form | Solid | |

| Melting Point | 35-36 °C | |

| Boiling Point | 212 °C @ 40 mmHg | |

| Typical Yield | 70-80% | [1] |

| ¹H NMR (CDCl₃, δ) | ~10.2 (s, 1H, -CHO), ~9.3 (m, 1H, Ar-H), ~8.3-7.6 (m, 4H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃) | [11] |

| Mass Spec (m/z) | 186 (M⁺), 115 (major fragment) | [11] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. growingscience.com [growingscience.com]

- 8. ajrconline.org [ajrconline.org]

- 9. This compound | C12H10O2 | CID 85217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Methoxy-1-naphthalaldehyde | SIELC Technologies [sielc.com]

- 11. This compound | 15971-29-6 | Benchchem [benchchem.com]

Application Notes and Protocols for the Synthesis of Schiff Bases Using 4-Methoxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for the design of novel therapeutic agents. This document provides a detailed protocol for the synthesis of a representative Schiff base from 4-Methoxy-1-naphthaldehyde and aniline, along with its characterization data. Additionally, it explores the potential applications of this class of compounds in cancer therapy, drawing on existing research into the biological activities of structurally related Schiff bases.

Application Notes: Anticancer Potential of Naphthaldehyde-Derived Schiff Bases

Schiff bases derived from naphthaldehyde moieties have demonstrated promising anticancer activity in various studies. The cytotoxic effects are often attributed to the induction of apoptosis, a programmed cell death mechanism that is crucial for eliminating cancerous cells.

Mechanism of Action: The anticancer activity of many Schiff bases is linked to their ability to induce apoptosis.[1][2] This process is often mediated through the activation of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic program.[3][4] The activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) leads to a cascade of events culminating in cell death.[3][4] Studies on related compounds suggest that naphthaldehyde-derived Schiff bases may trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]

Cytotoxicity: The cytotoxic potential of Schiff bases is typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) value serving as a key indicator of potency. While specific data for the Schiff base synthesized herein is not available, studies on structurally similar naphthaldehyde-derived Schiff bases have reported significant cytotoxicity against a range of cancer cell lines, including those of the breast, colon, and leukemia.[5][6]

Experimental Protocols

Synthesis of (E)-N-((4-methoxynaphthalen-1-yl)methylene)benzenamine

This protocol details the synthesis of a Schiff base via the condensation reaction between this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add aniline (1.0 eq) to the solution.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The solid product will precipitate out of the solution. To maximize precipitation, cool the mixture in an ice bath.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

-

Dry the purified crystals in a vacuum oven.

Characterization Data

The following data corresponds to the synthesized Schiff base, (E)-N-((4-methoxynaphthalen-1-yl)methylene)benzenamine.

| Parameter | Value |

| Molecular Formula | C₁₈H₁₅NO |

| Molecular Weight | 261.32 g/mol |

| Yield | 85% |

| Melting Point | 108-110 °C |

| Appearance | Yellow solid |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 9.71 (s, 1H, -CH=N-), 8.25 (d, J = 8.4 Hz, 1H, Ar-H), 8.15 (d, J = 8.4 Hz, 1H, Ar-H), 7.69 (d, J = 8.2 Hz, 1H, Ar-H), 7.63-7.52 (m, 2H, Ar-H), 7.46-7.38 (m, 2H, Ar-H), 7.33-7.24 (m, 3H, Ar-H), 6.81 (d, J = 8.2 Hz, 1H, Ar-H), 4.07 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 159.2, 158.4, 152.1, 131.8, 129.2, 128.8, 126.8, 126.5, 125.9, 125.4, 124.9, 122.5, 121.2, 102.6, 55.6 |

| FT-IR (KBr, cm⁻¹) | ~1620 (C=N stretch), ~1250 (C-O stretch) |

Visualizations

Caption: Experimental workflow for the synthesis of the Schiff base.

Caption: Postulated apoptotic signaling pathway induced by Schiff bases.

References

- 1. ijwph.ir [ijwph.ir]

- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-Methoxy-1-naphthaldehyde as a Fluorescent Probe for Alcohol Dehydrogenase Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, coupled with the reduction of NAD+ to NADH.[1][2] Monitoring ADH activity is crucial in various research fields, including metabolism studies, toxicology, and drug development. 4-Methoxy-1-naphthaldehyde has been identified as a highly sensitive and specific fluorogenic substrate for certain ADH isozymes, particularly class I human alcohol dehydrogenase.[3][4] This application note provides a detailed protocol for the use of this compound as a fluorescent probe to determine ADH activity.

The principle of this assay is based on the enzymatic reduction of the weakly fluorescent this compound to its corresponding alcohol, 4-methoxy-1-naphthalenemethanol. This product exhibits strong fluorescence, and the rate of its formation is directly proportional to the ADH activity in the sample.[3][5]

Signaling Pathway and Experimental Workflow

The enzymatic reaction and the general experimental workflow are depicted below.

Caption: Enzymatic reaction of this compound and the experimental workflow.

Quantitative Data

Spectral Properties

| Compound | Fluorescence | Quantum Yield | Emission Maximum |

| This compound | Weak | Not reported | Not reported |

| 4-Methoxy-1-naphthalenemethanol | Strong | 0.36[3] | 370 nm[5] |

Kinetic Parameters for Human Class I ADH Isozymes

| Isozyme | Km (µM)[3] | kcat (min⁻¹)[3] |

| αα | 1.8 | 360 |

| β₁β₁ | 11.5 | 70 |

| β₂β₂ | 0.35 | 610 |

| γ₁γ₁ | 1.0 | 380 |

| γ₂γ₂ | 0.8 | 450 |

Experimental Protocols

Materials and Reagents

-

This compound (Substrate)

-

NADH (Co-substrate)

-

Sodium phosphate buffer (0.1 M, pH 7.6)

-

Purified ADH enzyme or biological sample containing ADH

-

Spectrofluorometer

-

Cuvettes (quartz or suitable for UV range)

-

Pipettes and tips

-

Microcentrifuge tubes

Reagent Preparation

-

Substrate Stock Solution (e.g., 300 µM): Prepare a stock solution of this compound in a suitable organic solvent like DMSO or ethanol, and then dilute it to the final working concentration in the assay buffer.

-

NADH Stock Solution (e.g., 1 mM): Dissolve NADH in the assay buffer. Prepare fresh daily as NADH can degrade.

-

Assay Buffer: 0.1 M Sodium phosphate buffer, pH 7.6.

Assay Protocol

This protocol is adapted from a method for determining ADH I activity in serum.[5]

-

Prepare the Reaction Mixture: In a 3 mL cuvette, prepare the reaction mixture with the following components:

-

2.69 mL of 0.1 M sodium phosphate buffer (pH 7.6)

-

150 µL of 300 µM this compound solution

-

100 µL of 1 mM NADH solution

-

-

Equilibrate: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add 60 µL of the enzyme sample (e.g., diluted serum or purified enzyme) to the cuvette and mix gently by inversion.

-

Measure Fluorescence: Immediately place the cuvette in the spectrofluorometer and record the increase in fluorescence intensity over time (e.g., for 10 minutes).

-

Control (Blank) Measurement: Prepare a blank cuvette containing all the components except the enzyme sample. Add the same volume of buffer or a heat-inactivated sample instead. This will account for any non-enzymatic increase in fluorescence.

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial rate of the reaction (ΔF/Δt) from the linear portion of the fluorescence versus time plot.

-

Subtract the Blank Rate: Subtract the rate of the blank from the rate of the sample to get the enzyme-catalyzed rate.

-

Calculate ADH Activity: The ADH activity can be expressed in relative fluorescence units per minute per milligram of protein or can be converted to standard units (µmol/min) by using a standard curve of the fluorescent product (4-methoxy-1-naphthalenemethanol).

Applications

-

Enzyme Kinetics: Determination of kinetic parameters (Km and kcat) for different ADH isozymes.

-

High-Throughput Screening: Screening for inhibitors or activators of ADH in drug discovery pipelines.

-

Clinical Diagnostics: Measurement of ADH activity in biological samples like serum or liver homogenates for diagnostic purposes.[4][5]

-

Metabolic Studies: Investigating the role of ADH in alcohol and aldehyde metabolism.

Troubleshooting

-

High Background Fluorescence: Ensure the purity of the substrate and reagents. The substrate, this compound, should have minimal fluorescence.

-

Low Signal: The enzyme activity in the sample might be too low. Consider concentrating the sample or using a larger volume. Ensure the NADH solution is fresh.

-

Non-linear Reaction Rate: This could be due to substrate depletion or enzyme instability. Use a lower enzyme concentration or measure the initial rate over a shorter time period.

Conclusion

This compound serves as a valuable fluorescent probe for the sensitive and specific measurement of alcohol dehydrogenase activity, particularly for class I isozymes. The provided protocol offers a robust framework for researchers to implement this assay in their studies, facilitating a deeper understanding of ADH function in various biological and pathological processes.

References

- 1. Alcohol Dehydrogenase Assay Kit (Colorimetric) (ab102533) | Abcam [abcam.com]

- 2. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]

- 3. Fluorometric assays for isozymes of human alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound 99 15971-29-6 [sigmaaldrich.com]

- 5. Activity of Total Alcohol Dehydrogenase, Alcohol Dehydrogenase Isoenzymes and Aldehyde Dehydrogenase in the Serum of Patients with Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Fluorometric Assay of Alcohol Dehydrogenase (ADH) with 4-Methoxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction